6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
CAS No.:
Cat. No.: VC20453121
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C6H5ClN4 | 
|---|---|
| Molecular Weight | 168.58 g/mol | 
| IUPAC Name | 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine | 
| Standard InChI | InChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | 
| Standard InChI Key | MFBUQPGPKIZQAS-UHFFFAOYSA-N | 
| Canonical SMILES | C1=C(C=NC2=C1NC(=N2)N)Cl | 
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine (IUPAC name: 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine) consists of a bicyclic system where an imidazole ring is fused to a pyridine moiety. The chlorine atom occupies the 6-position of the pyridine ring, while the amino group is located at the 2-position of the imidazole. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | 
|---|---|
| Molecular formula | C₆H₅ClN₄ | 
| Molecular weight | 168.58 g/mol | 
| SMILES notation | C1=C(C=NC2=C1NC(=N2)N)Cl | 
| Topological polar surface area | 71.2 Ų (calculated) | 
| Hydrogen bond donors | 3 | 
| Hydrogen bond acceptors | 4 | 
The compound’s planar structure and electron-deficient pyridine ring facilitate π-π stacking and hydrogen-bonding interactions, critical for binding to enzymatic active sites .
Synthesis and Manufacturing
Green Synthetic Routes
A landmark advancement in synthesizing imidazo[4,5-b]pyridines involves a tandem reaction sequence using 2-chloro-3-nitropyridine as the starting material. This method, developed by Padmaja et al., employs water-isopropyl alcohol (H₂O-IPA) as a green solvent, avoiding toxic catalysts and minimizing waste :
- 
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction of 2-chloro-3-nitropyridine with primary amines at 80°C introduces substituents at the 2-position of the pyridine ring. - 
Step 2: Nitro Group Reduction
Zinc and ammonium formate reduce the nitro group to an amine, yielding 2,3-diaminopyridine intermediates. - 
Step 3: Cyclization with Aldehydes
Condensation with aromatic aldehydes forms the imidazo[4,5-b]pyridine core via imine intermediate aromatization. 
This three-step process achieves yields exceeding 80% and reduces purification steps compared to traditional Pd- or Cu-catalyzed methods .
Table 2: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Purification Steps | 
|---|---|---|---|---|
| H₂O-IPA tandem reaction | None | H₂O-IPA | 80–92 | 1 | 
| Pd-catalyzed amidation | Pd(OAc)₂ | DMF | 65–75 | 2–3 | 
| Solid-phase synthesis | Polymer support | DCM | 70–85 | 2 | 
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chlorine atom at the 6-position undergoes facile displacement with nucleophiles such as amines, alkoxides, and thiols. For example, treatment with sodium methoxide in DMSO replaces chlorine with a methoxy group, enabling diversification of the scaffold .
Oxidation and Reduction
- 
Oxidation: Hydrogen peroxide oxidizes the amino group to a nitroso derivative, altering electronic properties.
 - 
Reduction: Sodium borohydride selectively reduces the imidazole ring without affecting the pyridine moiety.
 
Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups at the 5-position, expanding structural diversity for drug discovery .
Comparison with Structural Analogs
6-Bromo vs. 6-Chloro Derivatives
The bromo analog (6-bromo-1H-imidazo[4,5-b]pyridin-2-amine) exhibits a higher molecular weight (213.03 g/mol) and enhanced lipophilicity (ClogP = 1.2 vs. 0.8 for chloro), improving blood-brain barrier penetration but reducing aqueous solubility .
Unsubstituted Imidazo[4,5-b]Pyridines
Removing the 6-chloro group decreases electrophilicity, weakening interactions with kinase ATP-binding pockets and reducing inhibitory potency by 10-fold .
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